3-(Fluoromethyl)aniline
CAS No.: 456-46-2
Cat. No.: VC2373198
Molecular Formula: C7H8FN
Molecular Weight: 125.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 456-46-2 |
|---|---|
| Molecular Formula | C7H8FN |
| Molecular Weight | 125.14 g/mol |
| IUPAC Name | 3-(fluoromethyl)aniline |
| Standard InChI | InChI=1S/C7H8FN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 |
| Standard InChI Key | XKGDSQJAWPPBHI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N)CF |
| Canonical SMILES | C1=CC(=CC(=C1)N)CF |
Introduction
3-(Fluoromethyl)aniline is a chemical compound with the molecular formula C₇H₈FN and a molecular weight of 125.144 g/mol . It is a derivative of aniline, where a fluoromethyl group is attached to the benzene ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique properties and reactivity.
Synthesis and Applications
The synthesis of 3-(Fluoromethyl)aniline typically involves the introduction of a fluoromethyl group into an aniline derivative. This can be achieved through various organic synthesis methods, such as nucleophilic substitution reactions or the use of fluorinating agents. The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 3-(Fluoromethyl)aniline | C₇H₈FN | 125.144 | 456-46-2 |
Market and Availability
3-(Fluoromethyl)aniline is available from various chemical suppliers, such as Apollo Scientific and Biosynth . The compound is typically sold in small quantities, with prices varying based on the supplier and quantity ordered. For example, Biosynth offers it in quantities of 0.5 g and 5 g, with prices starting at $290 for the smaller quantity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume